molecular formula C9H16O3 B2714396 3-[(1R,3R)-3-Hydroxycyclohexyl]propanoic acid CAS No. 2490344-84-6

3-[(1R,3R)-3-Hydroxycyclohexyl]propanoic acid

Cat. No.: B2714396
CAS No.: 2490344-84-6
M. Wt: 172.224
InChI Key: XTYKCEQADKYNFK-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis and characterization of this compound are part of ongoing research. It’s often studied in the context of novel chemical compounds, including salicylic acid derivatives and heterocyclic compounds, with potential applications in drug development and therapeutic strategies. Esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .


Molecular Structure Analysis

The molecular formula of this compound is C16H28O5. It has a molecular weight of 300.39 g/mol. The structure of this compound includes a cyclohexane ring, which can adopt different conformations .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 498.2±30.0 °C at 760 mmHg, and a flash point of 269.2±21.1 °C. It has 5 H bond acceptors, 3 H bond donors, and 10 freely rotating bonds.

Safety and Hazards

The safety data sheet for a similar compound, propanoic acid, indicates that it is a flammable liquid and vapor. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

3-[(1R,3R)-3-hydroxycyclohexyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h7-8,10H,1-6H2,(H,11,12)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYKCEQADKYNFK-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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